2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a propanamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 2-phenyl-1,3-thiazole can be synthesized by reacting 2-bromoacetophenone with thiourea under reflux conditions in ethanol .
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Attachment of the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst and a base .
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Formation of the Propanamide Moiety: : The final step involves the acylation of the amine group on the phenylthiazole derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:
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Oxidation: : The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones .
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Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group in the propanamide moiety to an alcohol .
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Substitution: : Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Bromine, nitric acid, sulfuric acid, and acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities .
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Biology: : The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications .
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Medicine: : Due to its diverse biological activities, it is investigated as a potential lead compound for the development of new drugs targeting bacterial infections, fungal infections, inflammation, and cancer .
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Industry: : The compound is used in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes and receptors involved in various biological processes, such as bacterial cell wall synthesis, fungal cell membrane integrity, and inflammatory pathways .
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Pathways Involved: : It can inhibit key enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in bacteria. In fungi, it can interfere with ergosterol synthesis, compromising cell membrane integrity . In inflammation, it can inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities but lacking the propanamide moiety.
4-phenylthiazole-2-amine: Another thiazole derivative with an amine group instead of the propanamide moiety.
2-methyl-4-phenylthiazole: A thiazole derivative with a methyl group at the 2-position and a phenyl group at the 4-position.
Uniqueness
2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is unique due to the presence of both the propanamide moiety and the phenylthiazole structure, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)18(22)20-16-10-8-14(9-11-16)17-12-23-19(21-17)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPNLCGEDRWKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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